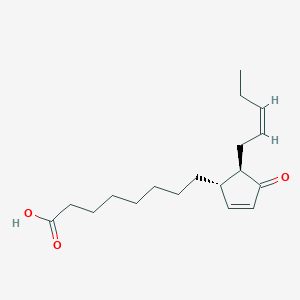

9S,13R-12-氧代植烷二烯酸

描述

9s,13r-12-Oxophytodienoic Acid is a prostanoid.

科学研究应用

植物生长和防御反应

12-氧代-植烷二烯酸 (OPDA) 是 (-)-茉莉酸 (JA) 的主要前体,它触发自主信号通路,调节茉莉酸响应基因的独特子集。 这些基因激活和微调植物中的防御反应以及生长过程 . OPDA 信号在植物中的生理分子活性将光合作用、细胞氧化还原稳态和转录调控网络的调节回路相互连接 .

抗炎应用

从蒿属植物中提取的 (9S,13R)-12-氧代-植烷二烯酸 (AA-24) 已被筛选为抗炎候选药物。 它降低诱导型一氧化氮合酶 (iNOS)、一氧化氮 (NO)、mPGES-1 和 PGE2,而不影响 COX-1/2、血栓烷 A2 (TXA2) 和前列腺素 I2 (PGI2) .

巨噬细胞极化的调节

AA-24 抑制 M0 巨噬细胞向 M1 表型的分化,但增强其向 M2 表型的分化 . 它阻断 NF-κB 通路的激活,并增加 Nrf2 和血红素加氧酶-1 (HO-1) 的激活 .

mPGES-1 的抑制

AA-24 选择性抑制 mPGES-1,并减少角叉菜胶诱导的小鼠的炎症性足部水肿 .

氧脂类信号

氧脂类,脂肪酸 (FAs) 的氧化衍生物,是生命中多种生理过程的关键信号分子,包括植物和动物 . 在植物中,氧脂类参与防御和个体发育通路的一层<a aria-label="1: Oxylipins, the oxygenated derivative of fatty acids (FAs), are critical signal molecules in diverse physiological processes in life, including plants and animals1" data-citationid="10d8b9bc-4689-d9d8-e258-fb3a72aed199-30" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2021.724079/full"

作用机制

Target of Action

The primary targets of 9s,13r-12-Oxophytodienoic Acid are microsomal prostaglandin E2 synthase-1 (mPGES-1) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. mPGES-1 is involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and fever . iNOS is responsible for the production of nitric oxide (NO), a free radical involved in various physiological processes including vasodilation, neurotransmission, and immune response .

Mode of Action

9s,13r-12-Oxophytodienoic Acid interacts with its targets by inhibiting the activity of mPGES-1 and decreasing the production of iNOS, NO, mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) . This results in a reduction of inflammation and fever .

Biochemical Pathways

The compound affects the NF-κB and Nrf2/HO-1 pathways . It suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype, blocks the activation of NF-κB pathway, and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . These pathways are involved in the regulation of immune response and oxidative stress .

Pharmacokinetics

The compound’s ability to inhibit mpges-1 and modulate macrophage polarization suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of inflammation. It selectively inhibits mPGES-1 and reduces inflamed paw edema in carrageenan-induced mice . This suggests that it could be a promising candidate for developing anti-inflammatory drugs .

Action Environment

As the compound is extracted from artemisia anomala , its efficacy and stability might be influenced by factors such as the quality of the plant material, extraction methods, and storage conditions.

生化分析

Biochemical Properties

9s,13r-12-Oxophytodienoic Acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including microsomal prostaglandin E2 synthase-1 (mPGES-1), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1) . The compound inhibits mPGES-1 and decreases iNOS, nitric oxide (NO), mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) .

Cellular Effects

9s,13r-12-Oxophytodienoic Acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating macrophage polarization via the NF-κB and Nrf2/HO-1 pathways . Specifically, it suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype .

Molecular Mechanism

The molecular mechanism of 9s,13r-12-Oxophytodienoic Acid involves its binding interactions with biomolecules and changes in gene expression. It blocks the activation of the NF-κB pathway and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . This results in the modulation of macrophage polarization and attenuation of inflammation .

Temporal Effects in Laboratory Settings

It has been shown to reduce inflamed paw edema in carrageenan-induced mice , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 9s,13r-12-Oxophytodienoic Acid vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, the compound has been shown to reduce inflamed paw edema in carrageenan-induced mice .

Metabolic Pathways

9s,13r-12-Oxophytodienoic Acid is involved in the prostaglandin E2/cyclooxygenase 2 (PGE2/COX-2) metabolic pathway . It suppresses PGE2 through inhibiting the terminal synthase mPGES-1 .

属性

IUPAC Name |

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-TTXFDSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

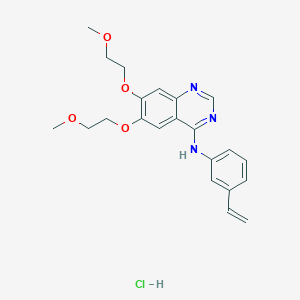

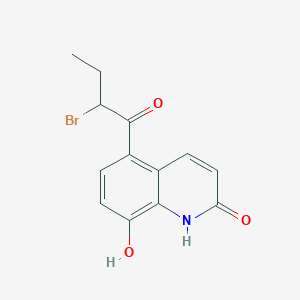

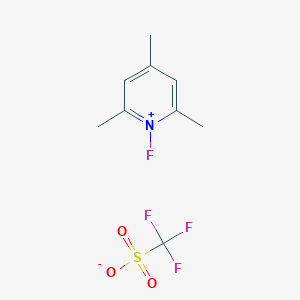

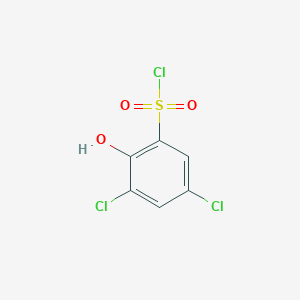

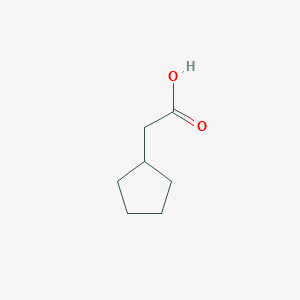

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 9S,13R-12-Oxophytodienoic Acid and cancer research?

A1: Recent research has explored the anti-cancer properties of various plant extracts, including those from the Sternbergia genus. A study published in 2022 [] investigated the ethanolic extract of Sternbergia clusiana bulbs (SbBEE) and its effects on the MCF-7 breast cancer cell line. Interestingly, 9S,13R-12-Oxophytodienoic acid (9S,13R-12-OPDA) was identified as one of the compounds present in SbBEE through liquid chromatography coupled with mass spectrometry. While the study demonstrated SbBEE's overall pro-apoptotic activity on MCF-7 cells, further research is needed to delineate the specific role and mechanism of action of 9S,13R-12-OPDA in this context.

Q2: Does the research provide information on how 9S,13R-12-Oxophytodienoic Acid itself interacts with cancer cells?

A2: The research primarily focuses on the effects of the complete SbBEE extract []. While 9S,13R-12-OPDA is identified as a constituent of this extract, the study doesn't isolate its specific effects on MCF-7 cells. Therefore, further research is necessary to determine the precise mechanisms through which 9S,13R-12-OPDA might interact with cancer cells and contribute to the observed anti-cancer activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)